molecular formula C15H14N4O2S B2709324 1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1020977-04-1

1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No.: B2709324
CAS No.: 1020977-04-1
M. Wt: 314.36
InChI Key: FUDHUXWYFRDUJW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a synthetic thiazolopyrimidine derivative characterized by a benzyl urea substituent at position 3 of the heterocyclic core.

Properties

IUPAC Name

1-benzyl-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-12(13(20)19-7-8-22-15(19)17-10)18-14(21)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDHUXWYFRDUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde to form the thiazolo[3,2-a]pyrimidine core. This intermediate is then reacted with benzyl isocyanate to introduce the benzyl and urea groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of thiazolo[3,2-a]pyrimidines characterized by a bicyclic structure. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 314.36 g/mol. The synthesis typically involves several steps including the formation of the thiazolo-pyrimidine core followed by urea formation. High purity products are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including 1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea. These compounds have shown promising antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For example, derivatives of similar structures demonstrated significant efficacy with IC50 values indicating potent activity .

Urease Inhibition

Urease is an enzyme linked to various medical conditions including kidney stones and peptic ulcers. Compounds with a thiourea moiety have been identified as effective urease inhibitors. The thiazolo[3,2-a]pyrimidine structure enhances the inhibition potential due to its ability to interact with the active site of urease, making it a candidate for further development as a therapeutic agent against urease-related disorders .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines exhibit antimicrobial properties against various pathogens. Preliminary studies suggest that derivatives can inhibit bacterial growth, showing promise as new antibacterial agents. This is particularly relevant in light of rising antibiotic resistance .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their antiproliferative effects on cancer cell lines. Among these, certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, indicating superior efficacy in inducing apoptosis in cancer cells .

Case Study 2: Urease Inhibition

Research focused on synthesizing novel urease inhibitors based on the thiourea skeleton showed that modifications to the thiazolo[3,2-a]pyrimidine structure led to enhanced inhibitory activity against urease. The study demonstrated that specific substitutions could significantly improve potency while reducing toxicity .

Comparative Table of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Reference
AnticancerThis compound< 10
Urease InhibitionThiourea Derivatives5 - 20
AntimicrobialThiazolo DerivativesModerate

Mechanism of Action

The mechanism of action of 1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Core Thiazolopyrimidine Framework

The thiazolo[3,2-a]pyrimidine core is conserved across derivatives, but substituent variations dictate conformational and electronic properties:

  • Puckering and Planarity : X-ray studies of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveal a puckered pyrimidine ring (flattened boat conformation) with a chiral C5 atom deviating 0.224 Å from the mean plane . Similar puckering is observed in fluorobenzylidene derivatives (), suggesting inherent flexibility in the core structure .
  • Coumarin Derivatives (): A 2'-oxo-2H-benzopyran-6'-yl substituent at position 3 creates a fused coumarin system, increasing aromaticity and rigidity . Sugar Hydrazones (): Chlorophenyl and penta-O-acetyl-d-galactopentitolyl groups at positions 5 and 2 enhance hydrophilicity and cytotoxic activity .

Hydrogen Bonding and Crystal Packing

  • The benzyl urea group may form bifurcated C–H···O hydrogen bonds, akin to trimethoxybenzylidene derivatives, which form chains along the c-axis via C–H···O interactions .
  • Arylhydrazone derivatives () exhibit zigzag heterochiral hydrogen-bonded chains in the crystalline phase, highlighting the role of substituents in supramolecular assembly .

Key Research Findings and Implications

Structural Flexibility : Puckered conformations (e.g., ) allow adaptive binding to enzymatic pockets, while planar coumarin systems favor rigid interactions .

Synthetic Challenges : Introducing polar groups (e.g., urea) may require optimized coupling conditions to avoid side reactions observed in borohydride reductions () .

Biological Activity

1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which is notable for its unique bicyclic structure and potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

The molecular formula of this compound is C14H15N3O2S, with a molecular weight of approximately 275.33 g/mol. Its structure consists of a thiazolo-pyrimidine core linked to a benzyl group through a urea moiety. The compound is synthesized through various chemical reactions involving thiazole and pyrimidine derivatives, often yielding high-purity products confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Anticancer Properties

Recent studies have indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. These compounds often interact with specific protein targets such as Bcl-2 and topoisomerases, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
1-benzyl-3-(7-methyl...)A431 (human epidermoid carcinoma)<10Bcl-2 inhibition
Similar derivativeJurkat (T-cell leukemia)<5Topoisomerase IV inhibition

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also shown promising antibacterial properties. Compounds related to 1-benzyl-3-(7-methyl...) have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication .

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMIC (μg/mL)Target
1-benzyl-3-(7-methyl...)Staphylococcus aureus0.008Topoisomerase IV
Similar derivativeEscherichia coli0.03GyrB

The biological activity of 1-benzyl-3-(7-methyl...) can be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Topoisomerase Inhibition : The compound has been shown to selectively inhibit bacterial topoisomerases without affecting human isoforms, which minimizes toxicity .
  • Protein Interaction : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing its binding affinity and efficacy .

Case Studies

Several case studies highlight the effectiveness of thiazolo[3,2-a]pyrimidine derivatives in preclinical settings:

  • Study on Anticancer Effects : A study evaluated the cytotoxicity of various thiazolo[3,2-a]pyrimidines against cancer cell lines. Results indicated that compounds similar to 1-benzyl-3-(7-methyl...) significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial properties, several derivatives were tested against clinical isolates of bacteria. Results showed that these compounds had lower MIC values compared to standard antibiotics like ampicillin and streptomycin .

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea?

Answer: The synthesis typically involves multi-step reactions starting with thiazolo[3,2-a]pyrimidine precursors. Key steps include:

  • Cyclocondensation : Reacting 2-aminothiazole derivatives with β-ketoesters or malonates under reflux (acetic acid/acetic anhydride, 8–10 hours) to form the thiazolo[3,2-a]pyrimidine core .
  • Functionalization : Introducing the benzylurea moiety via nucleophilic substitution or coupling reactions. For example, reacting 6-chloro derivatives with benzylamine in ethanol at 78°C .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) improves purity .
    Critical Parameters : Catalyst choice (e.g., sodium acetate), solvent polarity, and temperature control to avoid side reactions.

Q. How can researchers characterize the compound using spectroscopic and crystallographic methods?

Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The fused thiazolo-pyrimidine ring often adopts a puckered conformation (flattened boat), with deviations up to 0.224 Å from planarity .
  • NMR Analysis : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.14–7.30 ppm for benzyl groups), NH2 groups (δ 4.35 ppm for urea) .
    • ¹³C NMR : Carbonyl resonances (δ 162–168 ppm for C=O groups) .
  • IR Spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and NH (~3300 cm⁻¹).

Q. What solvents and reaction conditions improve yield during derivatization?

Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reactivity for cyclocondensation. Ethanol is preferred for hydrazine-mediated derivatization (87% yield reported) .
  • Temperature : Reflux (100–120°C) for cyclization; lower temperatures (78°C) for urea coupling to prevent decomposition .
  • Catalysts : Sodium acetate or pyridine for acid scavenging in ester hydrolysis or substitution reactions .

Q. How are common impurities addressed during synthesis?

Answer:

  • Byproduct Mitigation : Unreacted starting materials (e.g., β-ketoesters) are removed via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Recrystallization : Ethanol/water mixtures effectively isolate the pure compound by exploiting differential solubility .
  • TLC Monitoring : Use Rf values (e.g., 0.6 in ethyl acetate/hexane 1:1) to track reaction progress .

Q. What computational tools predict the compound’s reactivity or stability?

Answer:

  • Density Functional Theory (DFT) : Models HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility of the thiazolo-pyrimidine ring .
  • Software : Gaussian (DFT), AutoDock (docking studies for biological activity prediction) .

Advanced Research Questions

Q. How can contradictions between computational models and experimental crystallographic data be resolved?

Answer:

  • Refinement Strategies : Use SHELXL’s restraints for hydrogen bonding and anisotropic displacement parameters to align experimental data with DFT-predicted geometries .
  • Validation Tools : Check for outliers using R-factor analysis and electron density maps (e.g., CCDC Mercury) .
  • Case Example : If DFT predicts planar urea groups but X-ray shows puckering, revise torsional parameters in the computational model .

Q. What methodologies elucidate hydrogen-bonding networks in the crystal lattice?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., C—H···O bifurcated bonds) using Etter’s formalism to identify motifs like chains or rings .
  • Synchrotron Studies : High-resolution X-ray data (λ < 1 Å) resolve weak interactions (e.g., π-π stacking between benzyl groups) .
  • Thermal Analysis : Correlate melting points (e.g., 427–428 K) with lattice stability influenced by H-bond density .

Q. How to establish structure-activity relationships (SAR) for acetylcholinesterase (AChE) inhibition?

Answer:

  • Bioisosteric Replacement : Modify substituents (e.g., benzyl vs. phenyl groups) and assess IC50 shifts. SAR studies show 3-substituted derivatives enhance AChE binding .
  • Docking Studies : Use AutoDock to map interactions with AChE’s catalytic triad (e.g., Ser203, His447). Hydrophobic substituents at C7 improve binding affinity .
  • In Vitro Assays : Ellman’s method quantifies AChE inhibition (20 min incubation, 412 nm absorbance) .

Q. What challenges arise in analyzing ring puckering in thiazolo-pyrimidine derivatives?

Answer:

  • Puckering Quantification : Use Cremer-Pople parameters (θ, φ) to describe non-planar rings. For example, θ = 10° indicates moderate puckering .
  • Dynamic Effects : Variable-temperature XRD captures conformational flexibility (e.g., chair ↔ boat transitions).
  • Crystallographic Artifacts : Over-refinement may exaggerate puckering; cross-validate with NMR coupling constants (³JHH) .

Q. How to optimize reaction conditions for high-throughput derivatization?

Answer:

  • Microwave Synthesis : Reduces reaction time (e.g., 2 hours vs. 10 hours for cyclocondensation) with comparable yields .
  • Automated Screening : Use robotic platforms to test solvent/catalyst combinations (e.g., 96-well plates).
  • Green Chemistry : Replace acetic anhydride with ionic liquids (e.g., [BMIM][BF4]) to reduce waste .

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